CKD-516 is a novel small-molecule vascular-disrupting agent (VDA) that has garnered attention for its potential therapeutic applications in oncology. This compound is primarily classified as a tubulin polymerization inhibitor, which plays a crucial role in disrupting the blood supply to tumors, thereby inducing tumor necrosis and enhancing the efficacy of conventional chemotherapeutic agents. The compound has been evaluated in various preclinical and clinical studies, demonstrating promise in treating refractory solid tumors, particularly hepatocellular carcinoma.
CKD-516 was developed as part of a series of compounds aimed at inhibiting tumor growth by targeting the vascular structures that supply nutrients to tumors. It belongs to the class of vascular-disrupting agents, which are designed to selectively target and disrupt the abnormal blood vessels that are characteristic of tumors. The compound has been subjected to extensive pharmacological studies to assess its safety, efficacy, and pharmacokinetic profiles in both preclinical models and clinical trials.
The synthesis of CKD-516 involves a series of chemical reactions aimed at creating a compound with potent antitumor activity. The detailed synthetic route typically includes:
The molecular structure of CKD-516 is characterized by its ability to inhibit tubulin polymerization effectively. Key features include:
For example, structural analysis indicates that CKD-516 exhibits specific interactions with tubulin that disrupt polymerization dynamics.
CKD-516 undergoes several chemical reactions which are crucial for its mechanism of action:
Technical details about these reactions can be found in pharmacological studies that explore the kinetics and dynamics of drug interactions at the molecular level.
The mechanism by which CKD-516 exerts its antitumor effects involves several key processes:
Data from clinical trials indicate significant reductions in tumor size and improved survival rates when CKD-516 is used as part of a combination therapy regimen.
The physical and chemical properties of CKD-516 are critical for understanding its behavior in biological systems:
Relevant data from pharmacokinetic studies indicate optimal dosing regimens that maximize efficacy while minimizing adverse effects.
CKD-516 has several significant scientific applications:
CKD-516 belongs to the tubulin-binding class of VDAs that specifically target the colchicine-binding site on β-tubulin. Upon intravenous or oral administration, the prodrug undergoes rapid enzymatic conversion to its active form, S-516, which binds to β-tubulin subunits in endothelial cells of established tumor vessels. This binding triggers microtubule depolymerization, causing morphological changes in endothelial cells and subsequent disruption of vascular integrity. The molecular mechanism involves several sequential events: (1) rapid inhibition of tubulin polymerization in tumor-associated endothelial cells; (2) cytoskeletal disruption leading to altered endothelial cell shape; (3) increased vascular permeability and exposure of basement membranes; (4) platelet activation and thrombosis; and (5) irreversible vascular shutdown within hours of administration [1] [3].
The hemodynamic consequences of CKD-516 administration have been quantitatively demonstrated using dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI). In preclinical models, a single 0.7 mg/kg dose produced significant reductions in vascular parameters: K-trans (volume transfer constant) decreased by 39.9% at 4 hours and 32.2% at 24 hours, while IAUGC (initial area under the gadolinium curve) decreased by 45.0% and 36.5% at the same time points. Tumors with well-developed vasculature (baseline K-trans > 0.1) exhibited significantly greater vascular disruption than poorly vascularized tumors, confirming the compound's selectivity for established tumor vessels. Histological examination consistently revealed extensive central necrosis in treated tumors, with necrotic areas significantly exceeding those observed in untreated controls [5] [8].
Table 1: Molecular and Hemodynamic Mechanisms of CKD-516 as a VDA
Mechanistic Level | Biological Process | Key Effects | Measurement Parameters |
---|---|---|---|
Molecular Target | β-tubulin polymerization inhibition | Microtubule depolymerization | IC50 values in biochemical assays |
Cellular Effect | Endothelial cytoskeletal disruption | Altered cell morphology | Microscopy of actin/tubulin organization |
Vascular Consequence | Increased vascular permeability | Plasma leakage, hemoconcentration | Extravasation markers, hematocrit |
Tumor Response | Vascular shutdown | Ischemic necrosis | DCE-MRI parameters (K-trans, IAUGC) |
Tumor Selectivity | Differential effect on immature vs. mature vessels | Selective collapse of tumor vasculature | Comparative histopathology |
The therapeutic rationale for VDAs like CKD-516 stems from their complementary action to conventional anticancer modalities. While cytotoxic chemotherapeutics primarily target rapidly dividing tumor cells in well-perfused regions, VDAs attack the structurally compromised vasculature of poorly perfused tumor cores. This bimodal targeting approach addresses the spatial heterogeneity of solid tumors and potentially overcomes limitations associated with drug delivery to hypoxic regions. The rapid onset of vascular shutdown (within 4-6 hours post-administration) distinguishes CKD-516 from antiangiogenic agents, which require prolonged exposure to manifest effects [2] [5].
CKD-516 emerged from systematic structure-activity relationship (SAR) studies focused on benzophenone analogs with tubulin polymerization inhibitory activity. Early lead compounds demonstrated potent cytotoxicity but faced pharmaceutical limitations due to poor aqueous solubility. To overcome this challenge, researchers employed a prodrug strategy by conjugating the active moiety with amino acids to enhance water solubility. Among various amino acid prodrugs evaluated, the L-valine conjugate (CKD-516) exhibited optimal pharmacokinetic and efficacy profiles. The structural design features a cleavable valine linkage that allows rapid conversion to the active S-516 metabolite following administration, while significantly improving the compound's solubility for clinical formulation [8] [10].
The developmental trajectory of CKD-516 progressed through distinct phases:
Table 2: Developmental Timeline of CKD-516
Year | Development Milestone | Significance |
---|---|---|
2000s | Discovery of benzophenone-based tubulin inhibitors | Identification of novel chemotype targeting colchicine site |
2010 | Patent filing for amino acid prodrugs of benzophenone analogs | Intellectual property protection for CKD-516 proagent strategy |
2010 | Publication of SAR leading to CKD-516 selection | Demonstration of superior solubility and conversion kinetics |
2011 | Initiation of intravenous phase I trial (NCT01028859) | First-in-human evaluation of safety and pharmacokinetics |
2014 | Oral formulation development and phase I trial initiation (NCT02300467) | Expansion of administration routes for improved patient compliance |
2016 | Phase I combination trial initiation (NCT03076957) | Exploration with irinotecan in colorectal cancer |
A critical breakthrough in CKD-516 development was resolving the solubility limitations of the parent compound S-516. While S-516 demonstrated potent cytotoxicity against various cancer cell lines, including P-glycoprotein overexpressing multidrug-resistant lines (HCT15), its poor water solubility necessitated complex formulation approaches. The prodrug strategy successfully increased aqueous solubility by approximately 100-fold, enabling intravenous administration without cremophor-based excipients that often cause hypersensitivity reactions. Pharmacokinetic studies in rats confirmed rapid cleavage of the valine moiety, with immediate release of S-516 achieving plasma concentrations sufficient for antitumor activity [8] [10].
The structural evolution of CKD-516 reflects rational drug design principles addressing multiple pharmaceutical challenges. The molecular structure (C₂₆H₂₈N₆O₅S) incorporates three domains: (1) the benzophenone pharmacophore responsible for tubulin binding; (2) the triazole moiety enhancing target affinity; and (3) the valine promoiety enabling solubility and efficient enzymatic cleavage. This strategic design established CKD-516 as a leading candidate among colchicine-site binding VDAs in clinical development, distinct from earlier VDAs like combretastatin derivatives through improved pharmaceutical properties and metabolic stability [8] [10].
CKD-516 occupies a unique therapeutic niche in contemporary oncology through its ability to compromise tumor blood flow, thereby inducing extensive central necrosis. This vascular-targeting approach presents distinct advantages: (1) rapid onset of action within hours; (2) applicability to diverse solid tumor types; (3) potential to overcome hypoxia-related resistance; and (4) synergistic interactions with conventional therapies targeting well-perfused tumor rims. Its clinical development has expanded to include oral formulations, significantly broadening administration options and enabling chronic dosing schedules that align with modern oncology practice paradigms favoring outpatient therapy [2] [3].
Rational combination strategies represent the most promising application of CKD-516 in contemporary cancer treatment:
Table 3: Combination Strategies with CKD-516 in Experimental Models
Combination Approach | Tumor Model | Key Findings | Clinical Trial Phase |
---|---|---|---|
CKD-516 + Docetaxel | H1975/A549 xenografts | Synergistic growth inhibition; extended survival | Preclinical |
Transarterial CKD-516 + Doxorubicin | Rabbit VX2 liver tumors | Enhanced necrosis vs. doxorubicin alone (p<0.01) | Preclinical |
CKD-516 + Radiofrequency Ablation | Rat orthotopic HCC | Ablation zone increased 97% (p<0.001) | Preclinical |
CKD-516 + Irinotecan | Colorectal cancer models | Phase 1/2a trial ongoing (NCT03076957) | Phase 1/2a |
Clinical evidence supporting CKD-516's antitumor activity continues to accumulate. In the phase I intravenous trial (NCT01028859), 26.1% of patients with advanced solid tumors achieved stable disease despite progression on prior therapies. The recommended phase II dose was established at 12 mg/m² administered on days 1 and 8 of a 21-day cycle. Subsequent development of an oral formulation demonstrated similar pharmacodynamic effects with more flexible administration schedules. Importantly, oral bioavailability facilitates chronic dosing regimens that align with the sustained vascular normalization effects observed with VDAs [3] [7].
Emerging biomarker strategies aim to identify tumors most responsive to CKD-516 therapy. DCE-MRI parameters, particularly baseline K-trans values, show promise as predictive biomarkers. Tumors with high baseline vascular permeability (K-trans > 0.1 min⁻¹) demonstrate significantly greater vascular shutdown following CKD-516 administration compared to less vascularized tumors. Additionally, plasma pharmacokinetic analysis reveals that S-516 half-life significantly differs between patients with and without splenomegaly (6.1 vs. 4.6 hours), suggesting hepatic function influences drug metabolism. These insights guide patient selection and dosing strategies in ongoing clinical evaluations [2] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7